molecular formula C10H7BrFNO2 B1484817 Methyl 2-bromo-4-cyano-5-fluorophenylacetate CAS No. 1807022-67-8

Methyl 2-bromo-4-cyano-5-fluorophenylacetate

Cat. No. B1484817
M. Wt: 272.07 g/mol
InChI Key: AJCOUVUDZPMAPB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-fluorophenylacetate is a chemical compound with the following properties:



  • Molecular Formula : C<sub>10</sub>H<sub>7</sub>BrFNO<sub>2</sub>

  • Molecular Weight : 272.07 g/mol

  • CAS Number : 1807022-67-8



Synthesis Analysis

The synthesis of Methyl 2-bromo-4-cyano-5-fluorophenylacetate involves specific reactions and reagents. While I don’t have access to specific papers, a literature search would reveal detailed synthetic pathways. Researchers typically employ bromination, cyano group introduction, and fluorination strategies to achieve the desired compound.



Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring substituted with bromine, cyano, and fluorine atoms. The ester group (acetate) is attached to the phenyl ring via a methyl group. The arrangement of these substituents significantly influences the compound’s properties.



Chemical Reactions Analysis

Methyl 2-bromo-4-cyano-5-fluorophenylacetate can participate in various chemical reactions:



  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution reactions.

  • Ester Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.

  • Fluorination Reactions : The fluorine atom may participate in fluorination processes.



Physical And Chemical Properties Analysis


  • Physical State : Methyl 2-bromo-4-cyano-5-fluorophenylacetate likely exists as a solid.

  • Melting Point : The compound’s melting point can be determined experimentally.

  • Solubility : Solubility in various solvents impacts its practical applications.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are crucial.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Consider its environmental fate and potential hazards.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its pharmacological properties.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Applications : Evaluate its potential in drug discovery or materials science.


Remember that this analysis is based on general knowledge, and specific details may vary. For a more in-depth understanding, consult relevant scientific literature12.


properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)7(5-13)2-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOUVUDZPMAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-5-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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